molecular formula C22H21N5O5 B2908291 2-(2,3-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-53-0

2-(2,3-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2908291
CAS No.: 898442-53-0
M. Wt: 435.44
InChI Key: XMXBFGZENJQMFD-UHFFFAOYSA-N
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Description

The compound 2-(2,3-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide belongs to a class of purine-6-carboxamide derivatives characterized by a bicyclic purine core substituted with aryl groups at positions 2 and 8. The 2,3-dimethoxyphenyl group at position 2 and 4-ethoxyphenyl group at position 9 introduce electron-donating substituents that may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-4-32-13-10-8-12(9-11-13)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)14-6-5-7-15(30-2)18(14)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXBFGZENJQMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,3-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898442-53-0, belongs to the purine family and is notable for its potential biological activities. This article explores its biological activity, focusing on its interaction with purinergic receptors, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes a purine base modified with aromatic and functional groups. Its molecular formula is C22H21N5O5C_{22}H_{21}N_{5}O_{5}, and it has a molecular weight of approximately 435.4 g/mol. The presence of a carboxamide group enhances its solubility and biological activity, making it a candidate for pharmaceutical applications.

Research indicates that compounds similar to this one may interact with purinergic receptors , which play significant roles in various physiological processes, including inflammation and immune responses. The compound's structure suggests it could act as an inhibitor or modulator of these receptors, potentially offering therapeutic benefits in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant biological activity. For example, it has been shown to modulate purinergic signaling pathways effectively. Interaction studies are crucial for understanding how this compound affects biological systems; these studies typically involve assessing the compound's effects on specific receptors or enzymes involved in purinergic signaling .

Case Studies

  • Anti-inflammatory Activity : A study investigating the anti-inflammatory properties of purine derivatives found that compounds with similar structures significantly reduced inflammation markers in cell cultures. This suggests that this compound may have comparable effects.
  • Antiviral Potential : Another case study explored the antiviral activity of related purine compounds against various viruses. The results indicated that certain derivatives exhibited promising antiviral properties by inhibiting viral replication through mechanisms involving purinergic signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from simpler purine derivatives. Common reagents include potassium permanganate for oxidation steps and sodium borohydride for reduction reactions. Optimizing these methods is crucial for achieving high yield and purity in both laboratory and industrial settings.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with other similar compounds in terms of their structural features and biological effects:

Compound NameStructural FeaturesBiological Activity
Compound ASimilar purine baseModerate anti-inflammatory
Compound BAdditional hydroxyl groupStrong antiviral activity
This compoundDimethoxy and ethoxy groupsPotential anti-inflammatory and antiviral

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • Halogenated derivatives (e.g., bromophenyl analogs) exhibit higher molecular weights (~440 g/mol) due to bromine’s atomic mass .
  • Ethoxy and methoxy groups contribute moderately to molecular weight (e.g., 393–421 g/mol) .

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound’s 2,3-dimethoxyphenyl and 4-ethoxyphenyl groups enhance solubility compared to bromophenyl analogs, which are more lipophilic .
  • Fluorine at position 2 (as in ) may improve metabolic stability due to its electronegativity.

Synthetic Accessibility: Methyl and methoxy-substituted analogs are synthesized via straightforward alkylation and condensation reactions .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with the construction of the purine core followed by substitution with aromatic groups. Key steps include:

  • Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig amination to attach aryl groups to the purine scaffold .
  • Oxidation/Reduction : Controlled oxidation at the 8-position (e.g., using KMnO₄) and reduction of intermediates with NaBH₄ .
  • Catalysts : Lewis acids (e.g., AlCl₃) and palladium catalysts improve yields. Reaction temperatures (60–120°C) and inert atmospheres (N₂/Ar) minimize side reactions .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can the compound’s structure be rigorously characterized?

Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (>99% by integration) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., C₂₃H₂₃N₅O₅; observed m/z 449.467 ).
  • X-ray Crystallography : Resolve bond lengths (e.g., C-N: 1.33–1.50 Å) and dihedral angles to confirm stereochemistry .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Solubility : Moderately soluble in DMSO (≥10 mM), but aqueous solubility is pH-dependent. Use co-solvents (e.g., PEG-400) for biological assays .
  • Stability : Stable at −20°C (solid) but degrades in aqueous buffers (t₁/₂ ~24 hours at pH 7.4). Store lyophilized under argon .

Q. Which enzymes or receptors are plausible biological targets?

Based on structural analogs:

  • COX-1/2 Inhibition : Methoxy/ethoxy groups enhance binding to cyclooxygenase active sites (IC₅₀: 1–10 µM in vitro) .
  • Kinase Targets : Purine derivatives often inhibit CDKs or MAPKs; screen via kinase profiling panels .

Q. How to design initial biological assays to evaluate activity?

  • Enzyme Assays : Fluorescence-based COX-2 inhibition assays (e.g., Cayman Chemical Kit) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .

Advanced Research Questions

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Substituent Screening : Replace ethoxy/methoxy groups with halogens (Br, F) or bulkier tert-butyl groups to assess steric/electronic effects .
  • Bioisosteres : Substitute the carboxamide with sulfonamide or triazole to modulate potency and pharmacokinetics .
  • Data Analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational strategies predict binding modes with COX-2?

  • Docking Studies : AutoDock Vina or Schrödinger Glide to model interactions (e.g., H-bonding with Arg120/His90; π-stacking with Tyr385) .
  • MD Simulations : 100-ns trajectories (AMBER force field) to assess binding stability and conformational changes .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Assay Variability : Control for buffer pH (e.g., Tris vs. PBS) and enzyme isoforms (COX-2 vs. COX-1) .
  • Metabolite Interference : Use LC-MS to detect in situ degradation products during assays .

Q. What strategies improve metabolic stability for in vivo studies?

  • Prodrug Design : Mask carboxamide as ester prodrugs to enhance oral bioavailability .
  • Cytochrome P450 Screening : Identify major metabolites (e.g., demethylation via CYP3A4) using human liver microsomes .

Q. How to validate target engagement in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to COX-2 in cell lysates .
  • CRISPR Knockout Models : Compare activity in wild-type vs. COX-2⁻/⁻ cells to isolate target effects .

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